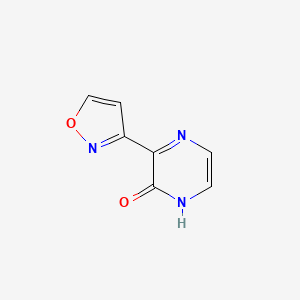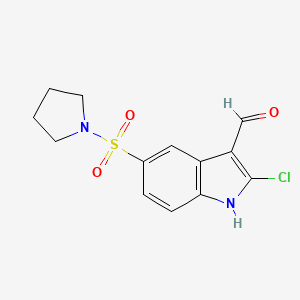
2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound with a unique structure that combines a chloro-substituted indole ring with a pyrrolidinylsulfonyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the chloro-substituted indole with pyrrolidine and a sulfonyl chloride, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carboxylic acid.
Reduction: 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, sulfonyl, and aldehyde groups allows for multiple modes of interaction, including covalent bonding and hydrogen bonding, which can influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid: Similar structure but with a benzoic acid core instead of an indole ring.
2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: Contains a pyridine ring instead of an indole ring.
Uniqueness
2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde is unique due to its combination of functional groups and the indole core, which provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C13H13ClN2O3S |
|---|---|
分子量 |
312.77 g/mol |
IUPAC名 |
2-chloro-5-pyrrolidin-1-ylsulfonyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H13ClN2O3S/c14-13-11(8-17)10-7-9(3-4-12(10)15-13)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
InChIキー |
OPBIBYIIEPVIGA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)

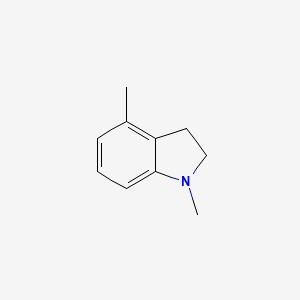
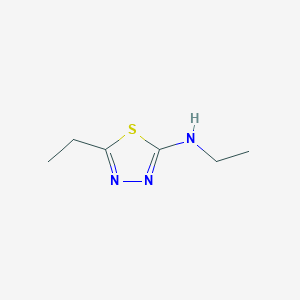
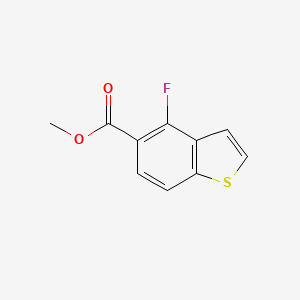
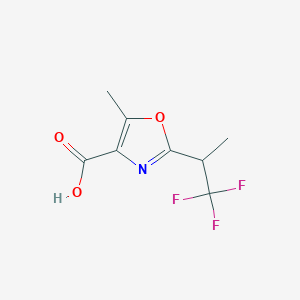

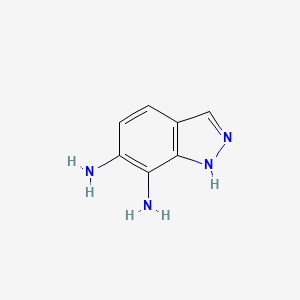

![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)

